molecular formula C16H13N3O2 B6077726 2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide

2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B6077726
M. Wt: 279.29 g/mol
InChI Key: VTRAXLCKCSPXBL-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H13N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Properties

IUPAC Name

2-(3-hydroxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-19-16(21)13-9-15(10-4-3-5-11(20)8-10)18-14-7-2-1-6-12(13)14/h1-9,20H,17H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRAXLCKCSPXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide
  • 2-Phenylquinoline-4-carboxylic acid derivatives
  • Quinazoline derivatives

Uniqueness

2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes, such as histone deacetylases, sets it apart from other similar compounds .

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